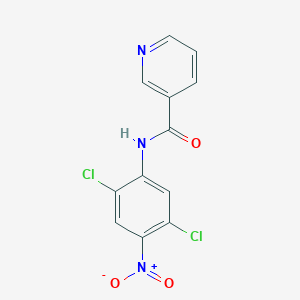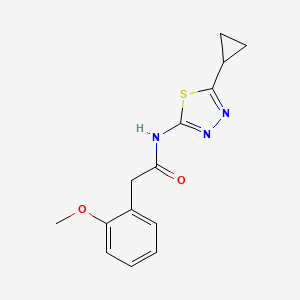
2-(isopropylsulfonyl)-1-(2-phenylethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(isopropylsulfonyl)-1-(2-phenylethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole, also known as Ro 20-1724, is a selective phosphodiesterase (PDE) inhibitor. PDEs are enzymes that degrade cyclic nucleotides, which are important signaling molecules in the body. By inhibiting PDEs, Ro 20-1724 increases the levels of cyclic nucleotides, leading to various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
2-(isopropylsulfonyl)-1-(2-phenylethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole 20-1724 has been widely used in scientific research to study the role of cyclic nucleotides in various physiological processes. It has been shown to increase the levels of cyclic AMP and cyclic GMP in various tissues, including the brain, heart, and lungs. 2-(isopropylsulfonyl)-1-(2-phenylethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole 20-1724 has been used to study the effects of cyclic nucleotides on neurotransmitter release, smooth muscle relaxation, and gene expression. It has also been used to investigate the role of PDEs in various diseases, such as asthma, heart failure, and erectile dysfunction.
Mecanismo De Acción
2-(isopropylsulfonyl)-1-(2-phenylethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole 20-1724 selectively inhibits PDE4, which is one of the major PDEs in the body. PDE4 is highly expressed in immune cells, such as T cells and macrophages, and is involved in the regulation of inflammation. By inhibiting PDE4, 2-(isopropylsulfonyl)-1-(2-phenylethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole 20-1724 increases the levels of cyclic AMP in immune cells, leading to the suppression of inflammatory responses. 2-(isopropylsulfonyl)-1-(2-phenylethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole 20-1724 also inhibits PDE3 and PDE5 to a lesser extent, which may contribute to its effects on smooth muscle relaxation and platelet aggregation.
Biochemical and Physiological Effects:
2-(isopropylsulfonyl)-1-(2-phenylethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole 20-1724 has a wide range of biochemical and physiological effects, depending on the tissue and cell type. In the brain, 2-(isopropylsulfonyl)-1-(2-phenylethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole 20-1724 has been shown to enhance the release of various neurotransmitters, such as dopamine, serotonin, and acetylcholine. This may contribute to its potential use as a cognitive enhancer or antidepressant. In the lungs, 2-(isopropylsulfonyl)-1-(2-phenylethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole 20-1724 has been shown to relax the smooth muscle and reduce airway inflammation, making it a potential treatment for asthma. In the heart, 2-(isopropylsulfonyl)-1-(2-phenylethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole 20-1724 has been shown to increase contractility and reduce heart rate, making it a potential treatment for heart failure. 2-(isopropylsulfonyl)-1-(2-phenylethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole 20-1724 has also been shown to have anti-inflammatory effects in various tissues, such as the skin, joints, and gut.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(isopropylsulfonyl)-1-(2-phenylethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole 20-1724 is a highly selective PDE4 inhibitor, which makes it a valuable tool for studying the role of PDE4 in various physiological processes. However, its selectivity may also limit its usefulness in certain experiments where other PDEs are involved. 2-(isopropylsulfonyl)-1-(2-phenylethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole 20-1724 has also been shown to have poor solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics. Careful consideration of the experimental conditions and appropriate controls are necessary when using 2-(isopropylsulfonyl)-1-(2-phenylethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole 20-1724 in lab experiments.
Direcciones Futuras
There are several future directions for research on 2-(isopropylsulfonyl)-1-(2-phenylethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole 20-1724. One area of interest is its potential use as a treatment for various diseases, such as asthma, heart failure, and inflammatory disorders. Clinical trials are needed to evaluate its safety and efficacy in humans. Another area of interest is its potential use as a cognitive enhancer or antidepressant. Further studies are needed to elucidate its mechanism of action in the brain and its effects on cognitive function and mood. Finally, there is a need for the development of more potent and selective PDE4 inhibitors that can overcome the limitations of 2-(isopropylsulfonyl)-1-(2-phenylethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole 20-1724 and have greater therapeutic potential.
Métodos De Síntesis
2-(isopropylsulfonyl)-1-(2-phenylethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole 20-1724 can be synthesized by reacting isopropylsulfonyl chloride with 2-phenylethylamine to form the intermediate 2-isopropylsulfonyl-1-(2-phenylethyl)imidazole. This intermediate is then reacted with pyrrolidine and formaldehyde to form 2-(isopropylsulfonyl)-1-(2-phenylethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole 20-1724. The synthesis of 2-(isopropylsulfonyl)-1-(2-phenylethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole 20-1724 is a multi-step process that requires careful control of reaction conditions and purification methods to obtain a high yield and purity of the final product.
Propiedades
IUPAC Name |
1-(2-phenylethyl)-2-propan-2-ylsulfonyl-5-(pyrrolidin-1-ylmethyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2S/c1-16(2)25(23,24)19-20-14-18(15-21-11-6-7-12-21)22(19)13-10-17-8-4-3-5-9-17/h3-5,8-9,14,16H,6-7,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXWTRBKDZJLQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=NC=C(N1CCC2=CC=CC=C2)CN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(isopropylsulfonyl)-1-(2-phenylethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-allyl-5-{2-[(3-nitrobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5142945.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-[2-(cyclohexylcarbonyl)hydrazino]-2-oxoacetamide](/img/structure/B5142956.png)
![1-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5142963.png)
![1-{[4-(1,3-dibenzyl-2-imidazolidinyl)phenoxy]acetyl}piperidine](/img/structure/B5142974.png)
![5,5'-[(3,4,5-trimethoxyphenyl)methylene]bis(6-hydroxy-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone)](/img/structure/B5142986.png)
![N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5142989.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(4-chlorobenzyl)methanesulfonamide](/img/structure/B5142993.png)

![1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]pyridinium bromide](/img/structure/B5143004.png)
![1-[3-(4-chlorophenoxy)benzyl]-3-methylpiperidine](/img/structure/B5143024.png)
![4-methyl-6-(methylthio)-N-[3-(4-morpholinyl)propyl]-2-quinolinamine](/img/structure/B5143030.png)

